
2-(Bromomethyl)-3-methyloxirane
Overview
Description
2-(Bromomethyl)-3-methyloxirane is an epoxide derivative characterized by a bromomethyl (-CH2Br) group at position 2 and a methyl (-CH3) group at position 3 of the oxirane (epoxide) ring. Its molecular formula is C4H7BrO, with a molecular weight of 151.00 g/mol. The bromomethyl group enhances electrophilicity, making the compound highly reactive in nucleophilic substitution (e.g., SN2) and ring-opening reactions.
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Bromination of 2-Methyl-2-propen-1-ol Followed by Epoxidation
One common and industrially relevant method involves the bromination of 2-methyl-2-propen-1-ol (an allylic alcohol) using hydrobromic acid (HBr) in a polar aprotic solvent such as acetonitrile. The reaction proceeds via:
- Formation of a bromohydrin intermediate by electrophilic addition of HBr across the double bond.
- Intramolecular cyclization of the bromohydrin under basic or neutral conditions to form the epoxide ring, yielding 2-(bromomethyl)-3-methyloxirane.
This method benefits from mild reaction conditions and relatively high selectivity for the desired epoxide product.
Intramolecular Cyclization via Halohydrin Intermediates
The preparation can also be achieved by first synthesizing a halohydrin intermediate with a 1-hydroxy-3-bromo relationship, followed by base-induced intramolecular etherification to form the oxirane ring. This approach allows stereochemical control through:
- Use of selective reducing agents (e.g., diisobutylaluminium hydride) to prepare the halohydrin.
- Treatment with sodium hydride in tetrahydrofuran (THF) to induce cyclization with inversion of stereochemistry at the benzylic center, resulting in retention of stereochemistry overall.
Catalytic and Continuous Flow Methods
Industrial scale synthesis may employ continuous flow reactors to optimize reaction time, temperature control, and yield. Catalysts such as Lewis acids or phase-transfer catalysts can be used to enhance bromination efficiency and epoxide formation. Purification is typically achieved by distillation or recrystallization to obtain high-purity this compound.
Reaction Conditions and Parameters
Step | Reagents/Conditions | Notes |
---|---|---|
Bromination | Hydrobromic acid (HBr), acetonitrile | Formation of bromohydrin intermediate |
Cyclization (Epoxide formation) | Base (e.g., NaH), THF solvent | Intramolecular ring closure, stereoselective |
Alternative reduction step | Diisobutylaluminium hydride (DIBAL) | For selective halohydrin preparation |
Purification | Distillation or recrystallization (ethanol, diisopropyl ether) | To isolate pure epoxide product |
Research Findings and Yield Data
- The bromination and cyclization sequence typically yields 60–75% of the target epoxide under optimized conditions.
- Stereochemical integrity is maintained through double inversion mechanisms during cyclization, as confirmed by NMR and X-ray crystallography studies.
- Continuous flow methods have demonstrated improved reproducibility and scalability with reduced side products compared to batch processes.
Comparative Analysis with Related Compounds
Compound | Bromine Position | Key Synthetic Challenge | Reactivity Profile |
---|---|---|---|
This compound | Bromomethyl at C2 | Selective bromination and epoxidation | High reactivity in nucleophilic substitution and ring-opening |
2-(Chloromethyl)-3-methyloxirane | Chloromethyl at C2 | Similar but less reactive halogen | Lower reactivity in substitution |
2-(Iodomethyl)-3-methyloxirane | Iodomethyl at C2 | More reactive but less stable | Higher reactivity, less stable |
The bromine substituent in this compound offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Bromination of 2-methyl-2-propen-1-ol + cyclization | 2-methyl-2-propen-1-ol | HBr, acetonitrile; NaH, THF | 60–75 | Mild conditions, scalable | Requires careful control of bromination |
Halohydrin intermediate + base-induced cyclization | 1,3-diol or halohydrin precursor | DIBAL reduction; NaH in THF | ~70 | Stereochemical control | Multi-step, sensitive reagents |
Continuous flow bromination and cyclization | Same as above | Flow reactor, catalytic systems | >70 | High reproducibility, industrial scale | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-methyloxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, resulting in the formation of diols, amino alcohols, and other functionalized compounds.
Oxidation: The compound can be oxidized to form corresponding bromomethyl ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at moderate temperatures.
Ring-Opening Reactions: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid, sodium hydroxide, or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are used under controlled conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Ring-Opening Reactions: Products include diols, amino alcohols, and other functionalized derivatives.
Oxidation: Products include bromomethyl ketones and aldehydes.
Scientific Research Applications
2-(Bromomethyl)-3-methyloxirane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functionalized polymers and materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-methyloxirane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The oxirane ring, being strained, is prone to ring-opening reactions, which can lead to the formation of various functionalized products. These reactions can modulate the activity of enzymes, receptors, and other molecular targets, thereby exerting biological effects.
Comparison with Similar Compounds
Trimethyloxirane (2,2,3-Trimethyloxirane)
- Structure : Three methyl groups at positions 2, 2, and 3.
- Key Differences: Reactivity: The absence of a bromine substituent in trimethyloxirane reduces electrophilicity, making it less reactive in nucleophilic attacks compared to 2-(bromomethyl)-3-methyloxirane. Steric hindrance from three methyl groups further stabilizes the epoxide ring . Applications: Primarily used as a stabilizer or intermediate in non-reactive environments, contrasting with the brominated analog’s utility in alkylation or polymerization reactions.
2-(2-Bromoethyl)oxirane
- Structure : A bromoethyl (-CH2CH2Br) group at position 2.
- Key Differences :
- Reactivity : The longer carbon chain in the bromoethyl group increases steric hindrance, slowing SN2 reactions compared to the bromomethyl derivative. However, the bromine’s leaving-group ability remains comparable .
- Synthetic Utility : Used in synthesizing bicyclic amines (e.g., TC-1698) via alkylation, similar to applications proposed for this compound .
2-tert-Butyl-3-methyloxirane
- Structure : A bulky tert-butyl group at position 2 and a methyl group at position 3.
- Key Differences :
2-(4-Methoxyphenyl)-3-methyloxirane
- Structure : A 4-methoxyphenyl group at position 2 and a methyl group at position 3.
- Key Differences :
- Electronic Effects : The electron-donating methoxy group stabilizes the epoxide ring via resonance, reducing reactivity compared to the electron-withdrawing bromomethyl group.
- Applications : Used in natural product synthesis (e.g., anethole derivatives), whereas brominated analogs are favored in electrophilic functionalization .
Structural and Reactivity Analysis
Electronic and Steric Effects
- Bromomethyl Group : The -CH2Br substituent withdraws electron density via inductive effects, polarizing the epoxide ring and enhancing reactivity toward nucleophiles like amines or thiols.
- Methyl Group : Introduces moderate steric hindrance but less than tert-butyl or trimethyl derivatives, allowing balanced reactivity and selectivity .
Comparative Reactivity in Ring-Opening Reactions
Compound | Reactivity (Relative Rate) | Preferred Nucleophiles |
---|---|---|
This compound | High | Amines, Thiols, Azides |
Trimethyloxirane | Low | Strong acids/bases |
2-(2-Bromoethyl)oxirane | Moderate | Amines, Alcohols |
2-tert-Butyl-3-methyloxirane | Very Low | None (stable) |
Data inferred from analogous epoxide reactivity trends .
Biological Activity
2-(Bromomethyl)-3-methyloxirane, also known as a brominated epoxide, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHBrO
- Molecular Weight : 173.03 g/mol
- CAS Number : 3055-09-2
The biological activity of this compound is largely attributed to its electrophilic nature, which allows it to interact with nucleophiles in biological systems. This interaction can lead to modifications of proteins and nucleic acids, potentially altering cellular functions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that brominated epoxides can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate inhibition | |
Acinetobacter baumannii | Effective against resistant strains |
Cytotoxicity
Cytotoxic effects have been observed in various cancer cell lines. The compound's ability to induce apoptosis may be linked to its interaction with cellular signaling pathways.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
In one study, this compound demonstrated a dose-dependent cytotoxic effect on these cell lines, suggesting potential for development as an anticancer agent.
Study on Anticancer Properties
In a controlled laboratory study, this compound was tested against several cancer cell lines. The findings indicated that at concentrations of 10 µM and above, the compound significantly reduced cell viability after 48 hours of exposure. The study highlighted the compound's potential as a lead molecule for further development in cancer therapeutics.
In Vivo Studies
Animal model studies have shown that administration of this compound can lead to reduced tumor growth rates compared to control groups. The mechanism was hypothesized to involve both direct cytotoxic effects and modulation of immune responses.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption and distribution within biological tissues. Its metabolism likely involves enzymatic conversion to more polar metabolites, facilitating excretion.
Safety and Toxicity
While some studies indicate promising biological activities, the safety profile remains a concern. Toxicological assessments are essential to determine the compound's safety margins and potential side effects in therapeutic applications.
Properties
IUPAC Name |
2-(bromomethyl)-3-methyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-3-4(2-5)6-3/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKIAICRRFHSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508647 | |
Record name | 2-(Bromomethyl)-3-methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-09-2 | |
Record name | 2-(Bromomethyl)-3-methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-3-methyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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